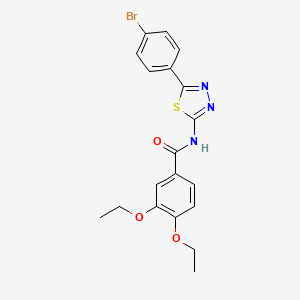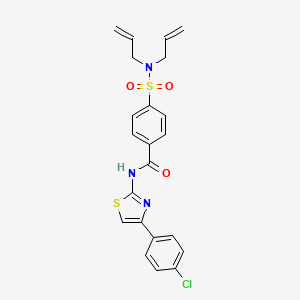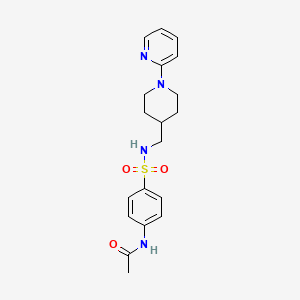
2-(Bromomethyl)-2-phenyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-phenyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-phenyloxolane typically involves the bromination of 2-methyl-2-phenyloxolane. This can be achieved by treating 2-methyl-2-phenyloxolane with bromine in the presence of a radical initiator or under photochemical conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2-phenyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted oxolanes.
Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-2-phenyloxolane, while oxidation with potassium permanganate can produce 2-(Hydroxymethyl)-2-phenyloxolane .
Applications De Recherche Scientifique
2-(Bromomethyl)-2-phenyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-phenyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions can modulate biological pathways and processes, depending on the nature of the substituents introduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-2-phenyloxolane
- 2-(Iodomethyl)-2-phenyloxolane
- 2-(Hydroxymethyl)-2-phenyloxolane
Uniqueness
2-(Bromomethyl)-2-phenyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts .
Propriétés
IUPAC Name |
2-(bromomethyl)-2-phenyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHMAXRBQZUTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376438.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)
![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)


![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)


![N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)
